1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride

Genotoxic impurity (GTI) TTC limit Trazodone quality control

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride (CAS 57059-62-8; synonymously registered as CAS 52605-52-4, the monohydrochloride salt) is an arylpiperazine derivative with molecular formula C₁₃H₁₉Cl₃N₂ and molecular weight 309.66 g/mol. It is formally recognized by the United States Pharmacopeia (USP) as Nefazodone Related Compound A and by the European Pharmacopoeia (Ph.

Molecular Formula C13H19Cl3N2
Molecular Weight 309.7 g/mol
CAS No. 57059-62-8
Cat. No. B144672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride
CAS57059-62-8
Synonyms1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride;  USP Nefazodone Related Compound A; 
Molecular FormulaC13H19Cl3N2
Molecular Weight309.7 g/mol
Structural Identifiers
SMILESC1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-]
InChIInChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H
InChIKeyJVLRNANYLVRULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride (CAS 57059-62-8) — Identity, Compendial Status, and Procurement-Relevant Baseline


1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride (CAS 57059-62-8; synonymously registered as CAS 52605-52-4, the monohydrochloride salt) is an arylpiperazine derivative with molecular formula C₁₃H₁₉Cl₃N₂ and molecular weight 309.66 g/mol . It is formally recognized by the United States Pharmacopeia (USP) as Nefazodone Related Compound A and by the European Pharmacopoeia (Ph. Eur.) as Trazodone Impurity F, serving as both a key synthetic intermediate and a process-related impurity in the manufacture of the antidepressants nefazodone and trazodone [1]. The compound is supplied as a certified reference material (CRM) with a purity specification of ≥97.0% by HPLC and titration, a melting point of 198–203 °C, and is classified as a genotoxic impurity (GTI) requiring sub-ppm-level analytical control in active pharmaceutical ingredients .

Why 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride Cannot Be Replaced by an In-Class Analog for Compendial Quality Control or Regulated Synthesis


Despite sharing an arylpiperazine core with numerous pharmacologically active congeners, this compound occupies a regulatory and analytical niche that precludes casual substitution. It is explicitly listed as a genotoxic impurity (GTI) in trazodone, meaning its presence in the final drug substance must be controlled at a concentration limit of ≤3.75 μg/g (ppm), derived from the TTC of 1.5 μg/day and a maximum daily trazodone dose of 400 mg [1]. The USP has recently initiated harmonization by proposing to replace USP Nefazodone Related Compound A RS with USP Trazodone Related Compound F RS, underscoring that compendial identity—not merely structural similarity—determines regulatory acceptability [2]. Substituting an unqualified analog for this specific reference standard would invalidate compendial compliance, compromise validated analytical methods, and risk failing regulatory audit, because no other arylpiperazine shares its exact retention time, mass spectrometric transitions, and co-recognized identity across USP and Ph. Eur. monographs.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride (CAS 57059-62-8) Versus Closest Analogs


Genotoxic Impurity Classification and Regulatory Concentration Limit Versus Non-Genotoxic Process Impurities

This compound is formally classified as a genotoxic impurity (GTI) in trazodone, triggering a regulatory control limit of 3.75 μg/g (ppm) in the drug substance—a threshold not applicable to non-genotoxic process impurities such as trazodone EP Impurities A through E [1]. The GTI designation arises from the presence of the alkylating 3-chloropropyl moiety capable of forming covalent DNA adducts, a toxicological liability absent in the structurally related metabolite 1-(3-chlorophenyl)piperazine (m-CPP), which lacks the chloropropyl chain and is instead a pharmacologically active metabolite of trazodone and nefazodone [2]. This classification mandates a fundamentally different analytical workflow: trace-level quantification by LC–MS/MS in multiple reaction monitoring (MRM) mode, with validated LOD of 0.01 ppm and LOQ of 0.03 ppm—at least one order of magnitude below the concentrations required for routine HPLC-UV monitoring of non-GTI impurities [1].

Genotoxic impurity (GTI) TTC limit Trazodone quality control ICH M7

UPLC-MS/MS Quantification Sensitivity: 10-Fold LOQ Advantage Over Co-Occurring Genotoxic Impurity Bis(2-chloroethyl)amine

In a direct head-to-head UPLC-MS/MS method developed for the simultaneous determination of two genotoxic impurities in trazodone hydrochloride, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride achieved a limit of quantification (LOQ) of 0.01 ng·mL⁻¹, which is 10-fold lower (i.e., 10× more sensitive) than the LOQ of 0.10 ng·mL⁻¹ obtained for bis(2-chloroethyl)amine hydrochloride under identical chromatographic conditions [1]. The target compound also demonstrated superior method precision, with a spike recovery of 97.95% (RSD = 1.27%) compared to 101.53% (RSD = 4.06%) for bis(2-chloroethyl)amine. Both analytes exhibited linearity over 0.1–10 ng·mL⁻¹ with correlation coefficients exceeding 0.999.

UPLC-MS/MS Genotoxic impurity quantification Trazodone hydrochloride Limit of quantification (LOQ)

Distinctive Chromatographic Retention Time Among Trazodone EP Impurities A–F Enables Unambiguous Peak Assignment

Under the compendial HPLC method for trazodone hydrochloride impurity profiling, Trazodone Impurity F (this compound) elutes at 12.3 minutes—the latest retention time among the six specified EP impurities and fully resolved from Impurity E (11.1 min) by a separation window of 1.2 minutes . This contrasts with the tighter clustering of Impurities A–E, which elute between 8.7 and 11.1 minutes, and with the active pharmaceutical ingredient trazodone hydrochloride itself (eluting earlier). The late elution of Impurity F is attributable to the combined lipophilicity of the 3-chlorophenyl and 3-chloropropyl substituents (predicted LogP = 3.64), which is distinct from Impurity A (8.7 min) through Impurity E (11.1 min) .

HPLC retention time Trazodone impurity profiling European Pharmacopoeia Peak identification

Dual Compendial Recognition as Both USP Nefazodone Related Compound A and Ph. Eur. Trazodone Impurity F — A Unique Cross-Monograph Identity

This compound is one of the few arylpiperazine impurities that carries simultaneous, explicit recognition in two major pharmacopoeias under two different drug monographs: it is USP Nefazodone Related Compound A (Catalog No. 1457913) and Ph. Eur. Trazodone Impurity F . The USP has initiated a formal revision (effective November 2025) to rename the reference standard from 'USP Nefazodone Related Compound A RS' to 'USP Trazodone Related Compound F RS,' explicitly harmonizing the identity across nefazodone and trazodone monographs [1]. By contrast, Nefazodone Related Compound B (a triazolone-bearing structure; C₂₅H₃₂ClN₅O₂·HCl, MW 506.47) is recognized solely within the nefazodone monograph and has no corresponding trazodone impurity identity, while the trazodone metabolite m-CPP (1-(3-chlorophenyl)piperazine) is monitored pharmacokinetically but is not a compendial impurity standard .

USP reference standard Ph. Eur. impurity Compendial harmonization Nefazodone monograph

Patent-Specified Residual Limit of <2.5 ppm in Trazodone API — A Quantified Synthesis Quality Benchmark

An improved process patent (Piramal Enterprises Ltd., JP2017505302A) for the preparation of substantially pure trazodone hydrochloride explicitly specifies that the final API must contain less than 2.5 ppm total of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine as a residual impurity [1]. This limit is substantially more stringent than the ICH M7-derived TTC limit of 3.75 ppm, indicating that the patent holder has demonstrated process capability to control this specific impurity below 2.5 ppm in commercial manufacturing. Additionally, a continuous flow process patent (USPTO) uses this compound as the direct penultimate intermediate—N-(3-chlorophenyl)-N′-(3-chloropropyl)-piperazine (II)—for the preparation of trazodone base (IV) via reaction with s-triazolo-[4,3-a]-pyridin-3-one (III), making its procurement essential for any generic manufacturer seeking to implement a continuous process route or to qualify an ANDA against the innovator's impurity profile [2].

Process patent Residual impurity limit Trazodone synthesis Continuous flow manufacturing

Evidence-Backed Procurement and Application Scenarios for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride (CAS 57059-62-8)


Genotoxic Impurity (GTI) Method Validation and Release Testing for Trazodone Hydrochloride API and Finished Dosage Forms

This compound is the indispensable certified reference standard for developing, validating, and executing the LC–MS/MS or UPLC-MS/MS method required to control the genotoxic impurity 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl in trazodone hydrochloride at or below the ICH M7 TTC-derived limit of 3.75 ppm [1]. The validated method achieves an LOQ of 0.01 ppm by LC–MS/MS and 0.01 ng·mL⁻¹ by UPLC-MS/MS—more than two orders of magnitude below the regulatory limit—ensuring reliable quantification even when the impurity is present at trace levels [1][2]. The method has been fully validated per ICH Q2(R1) for linearity (0.03–1.5 ppm, r² > 0.9996), precision (RSD 1.42% at lowest standard), accuracy, specificity, and robustness, and has been successfully applied to commercial trazodone batches [1].

USP/Ph. Eur. Compendial System Suitability and Organic Impurities Testing Across Dual Monographs

This CRM simultaneously satisfies the USP Nefazodone Hydrochloride monograph requirement for Related Compound A (with a characteristic retention time enabling resolution NLT 4.0 from nefazodone hydrochloride) and the Ph. Eur. Trazodone Hydrochloride monograph requirement for Impurity F (RT 12.3 min, resolved from Impurities A–E) [3][4]. The ongoing USP harmonization to a unified 'Trazodone Related Compound F RS' designation, effective November 2025, further simplifies inventory for QC laboratories by consolidating two compendial identities into a single reference standard purchase [3]. Standard solution concentration is typically 0.1 mg/mL for the impurities stock solution, with system suitability RSD NMT 5.0% [4].

Generic Pharmaceutical ANDA Development and Process Validation Against the Innovator's Impurity Profile

For generic manufacturers of trazodone hydrochloride, this compound is the key reference material for demonstrating that the proposed manufacturing process controls the critical GTI below the patent-specified limit of <2.5 ppm in the final API [5]. The compound is also the penultimate intermediate in the continuous flow synthesis of trazodone, making it essential for process development, in-process control, and batch-to-batch impurity profiling during scale-up [5]. ANDA filers must demonstrate that their impurity profile is quali- and quantitatively comparable to the reference listed drug (RLD); procuring a pharmacopoeial-grade CRM of this specific impurity enables direct spiking studies for method validation and stability-indicating assay development.

Reference Standard for Simultaneous Multi-Impurity UPLC-MS/MS Method Development in Trazodone Formulations

The validated UPLC-MS/MS method for the simultaneous determination of two GTIs—bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride—in both trazodone API and tablet formulations positions this compound as a critical standard for laboratories implementing a unified multi-analyte impurity screen [2]. The method demonstrates that the target compound achieves an LOQ 10-fold lower than the co-occurring GTI (0.01 vs 0.10 ng·mL⁻¹) and superior recovery precision (RSD 1.27% vs 4.06%), making it the more analytically sensitive component of the pair and therefore the primary determinant of method capability [2]. This application is particularly relevant in markets, such as China, where compendial standards for these GTIs have not yet been codified and in-house method development using a qualified CRM is the primary route to regulatory compliance [2].

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.